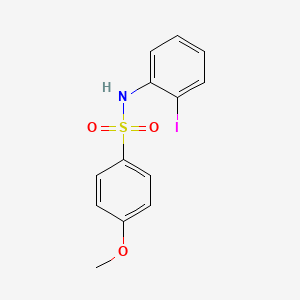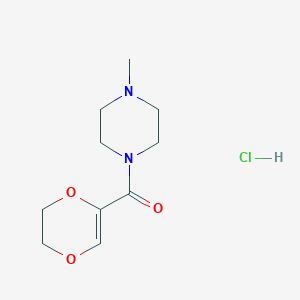![molecular formula C18H20FNO3S B6021555 2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine](/img/structure/B6021555.png)
2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine derivatives, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antifungal, and antiviral activities. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine is not yet fully understood. However, studies have shown that it may exert its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have antifungal and antiviral activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Additionally, research could be conducted to explore the potential of this compound as an antitumor, antifungal, and antiviral agent.
Synthesemethoden
The synthesis of 2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine involves the reaction of 4-fluorobenzylamine with 5-(methylthiomethyl)furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with morpholine in the presence of a base such as triethylamine to yield this compound.
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-24-12-15-6-7-17(23-15)18(21)20-8-9-22-16(11-20)10-13-2-4-14(19)5-3-13/h2-7,16H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIVIVMUHKKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-isopropyl-3-methyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6021477.png)
![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)
![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)
![2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6021531.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6021542.png)
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6021543.png)

![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)
